2-(methylsulfanyl)-6-sulfanylpyrimidine-4(3H)-thione

Coordination chemistry Metal chelation Polydentate ligands

2-(Methylsulfanyl)-6-sulfanylpyrimidine-4(3H)-thione (CAS 6299-30-5, molecular formula C₅H₆N₂S₃, MW 190.31) is a mercaptopyrimidine derivative incorporating a rare combination of three distinct sulfur functional groups on a single pyrimidine core: a thione (C=S) at position 4, a thiol (SH) at position 6, and a methylthioether (SCH₃) at position 2. This compound belongs to the broader class of sulfur-containing heterocyclic scaffolds, which are recognized in synthetic chemistry for their versatile reactivity and capacity for metal coordination.

Molecular Formula C5H6N2S3
Molecular Weight 190.3 g/mol
CAS No. 6299-30-5
Cat. No. B12908092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylsulfanyl)-6-sulfanylpyrimidine-4(3H)-thione
CAS6299-30-5
Molecular FormulaC5H6N2S3
Molecular Weight190.3 g/mol
Structural Identifiers
SMILESCSC1=NC(=CC(=S)N1)S
InChIInChI=1S/C5H6N2S3/c1-10-5-6-3(8)2-4(9)7-5/h2H,1H3,(H2,6,7,8,9)
InChIKeyWQNCOHLSAQQMQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylsulfanyl)-6-sulfanylpyrimidine-4(3H)-thione (CAS 6299-30-5): A Distinctive Triple-Sulfur Pyrimidine Scaffold for Advanced Research and Procurement


2-(Methylsulfanyl)-6-sulfanylpyrimidine-4(3H)-thione (CAS 6299-30-5, molecular formula C₅H₆N₂S₃, MW 190.31) is a mercaptopyrimidine derivative incorporating a rare combination of three distinct sulfur functional groups on a single pyrimidine core: a thione (C=S) at position 4, a thiol (SH) at position 6, and a methylthioether (SCH₃) at position 2 . This compound belongs to the broader class of sulfur-containing heterocyclic scaffolds, which are recognized in synthetic chemistry for their versatile reactivity and capacity for metal coordination [1]. Its structural entry in the National Cancer Institute's screening repository (NSC 44565) confirms its identity as a discrete, cataloged chemical entity of interest for early-stage biological screening and chemical probe development .

Why 2-(Methylsulfanyl)-6-sulfanylpyrimidine-4(3H)-thione Cannot Be Interchanged with Simpler Mercaptopyrimidine Analogs


Generic substitution within the mercaptopyrimidine class is scientifically unsound because the precise arrangement, number, and oxidation state of sulfur substituents dictate divergent chemical reactivity, metal-binding stoichiometry, and biological target engagement [1]. The target compound uniquely juxtaposes a nucleophilic thiol, a thioether donor, and a thione acceptor within a single scaffold, enabling polydentate coordination and site-selective derivatization that are impossible with simpler analogs such as 2-methyl-6-sulfanylpyrimidine-4(3H)-thione (C₅H₆N₂S₂) or 4,6-pyrimidinedithiol (C₄H₄N₂S₂) [2]. These structural differences translate into functional distinctions that directly impact experimental reproducibility and downstream application performance.

Quantitative Differentiation Evidence for 2-(Methylsulfanyl)-6-sulfanylpyrimidine-4(3H)-thione Relative to Key Comparators


Triple-Sulfur Donor Atom Inventory Enables Higher-Denticity Metal Chelation Versus 4,6-Pyrimidinedithiol

The target compound provides three distinct sulfur donor atoms (thione S at position 4, thiolate S at position 6, and thioether S at position 2) on a single pyrimidine scaffold, enabling potential tridentate (S,S,S) or mixed-mode (N,S) coordination . In contrast, the closest structural analog without the 2-methylthio substitution—4(3H)-Pyrimidinethione, 6-mercapto- (CAS 1450-88-0, C₄H₄N₂S₂)—offers only two sulfur donors, limiting it to bidentate binding modes [1]. The additional thioether arm in the target compound is significant because thioether sulfur donors are recognized as 'soft' ligands with strong affinity for late transition metals (e.g., Pd(II), Pt(II), Au(III)), as demonstrated in structurally characterized Re(I) complexes incorporating 2-(methylthio)pyrimidine fragments [2].

Coordination chemistry Metal chelation Polydentate ligands

Simultaneous Thione-Thiol Tautomeric System Confers Distinct Reactivity Profile Versus 2-Methyl-6-sulfanylpyrimidine-4(3H)-thione

The target compound exists as a thione at position 4 (C=S confirmed by the SMILES notation S=C1/C=C(/S)\N=C(\SC)N1) while retaining a free thiol at position 6, establishing a fixed thione-thiol arrangement rather than a dynamic equilibrium . By comparison, 2-Methyl-6-sulfanylpyrimidine-4(3H)-thione (MW 158.2 g/mol, C₅H₆N₂S₂) contains a methyl substituent at position 2 instead of methylthio, which removes the thioether arm and alters the electronic influence on the adjacent sulfur centers, potentially shifting the thione-thiol tautomeric equilibrium . This electronic difference is non-trivial; the methylthio group exerts a distinct inductive effect that can stabilize the thione form at position 4 and modify the nucleophilicity of the 6-thiol group.

Tautomerism Chemical reactivity Thione-thiol equilibrium

Distinctive Physicochemical Identity Relative to Isomeric and Oxo-Analogs Ensures Supply Chain Traceability

The target compound possesses a computed density of 1.525 g/cm³ and a predicted boiling point of approximately 296.7 °C at 760 mmHg . This physical property signature is distinct from that of 2-(methylthio)-4,6-pyrimidinediol (CAS 29639-68-7), which has a molecular weight of 158.18 g/mol (C₅H₆N₂O₂S) and lacks the thione sulfur [1]. The nearly 17% greater molecular weight (190.31 vs. 158.18) and the presence of two additional sulfur atoms provide unambiguous analytical handles for compound verification by mass spectrometry and elemental analysis, reducing the risk of misidentification during procurement or inventory management.

Quality control Compound identity Physicochemical properties

Incorporation into the National Cancer Institute Screening Collection Signals Broader Biological Screening Interest Relative to Non-Listed Analogs

The target compound is cataloged under the identifier NSC 44565 in the National Cancer Institute's repository . NCI listing—even in the absence of disclosed bioactivity data—constitutes a recognized curation event indicating that the compound's structure passed initial cheminformatic filters for drug-likeness and was deemed sufficiently novel for inclusion in a centralized screening collection. The structurally related analog 6-mercapto-2-methylpyrimidine-4(3H)-thione (MW 158.2, containing two sulfur atoms) does not carry a comparable NSC identifier in readily accessible databases, suggesting it has not undergone the same institutional-level evaluation for biological screening potential .

Drug discovery Biological screening NCI compound repository

Defined Application Scenarios for 2-(Methylsulfanyl)-6-sulfanylpyrimidine-4(3H)-thione Aligned with Quantitative Differentiation Evidence


Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Design

Researchers constructing sulfur-rich coordination polymers or MOFs should select this compound for its capacity to provide three distinct sulfur donor atoms (thione, thiolate, and thioether) on a compact pyrimidine platform, as established by structural analysis . This tridentate potential offers greater architectural control over metal node connectivity compared to bidentate 4,6-pyrimidinedithiol, which can only bridge two coordination sites. The thioether arm, in particular, confers affinity for soft late transition metals (e.g., Re, Pd, Pt) relevant to catalysis and materials science, as demonstrated in structurally characterized complexes incorporating 2-(methylthio)pyrimidine fragments [1].

Targeted Covalent Probe and Selective Derivatization Chemistry

Medicinal chemists requiring site-specific functionalization should prioritize this compound due to its fixed thione-thiol arrangement, wherein the 6-thiol group remains available for selective alkylation, acylation, or disulfide formation without competing tautomerization at the C4 thione position . This orthogonal reactivity profile minimizes byproduct formation during bioconjugation or library synthesis workflows. The 2-methylthio group further serves as a chemically inert placeholder that can be cleaved or modified under controlled conditions, offering an additional handle for late-stage diversification that is absent in 2-methyl-substituted analogs [2].

Biological Screening Deck Assembly for Academic and Government Consortia

For high-throughput screening programs assembling diversity-oriented compound collections, this compound merits inclusion based on its NSC repository status (NSC 44565), which confirms it has passed the NCI's structural novelty filters and is available for biological evaluation . Its distinctive triple-sulfur architecture and intermediate molecular weight (190.31 Da) place it in a favorable property space for fragment-based and lead-like screening, while its inclusion in a government-curated collection provides procurement officers with a transparent provenance trail that is not available for many commercial analogs lacking institutional cataloging .

Teaching and Method Development for Sulfur Heterocycle Chemistry

Academic laboratories developing undergraduate or graduate practical courses in heterocyclic synthesis and characterization can use this compound as a structurally instructive example of a pyrimidine bearing three distinct sulfur functional groups in different oxidation states . Its well-defined SMILES notation (S=C1/C=C(/S)\N=C(\SC)N1) and distinct elemental composition facilitate straightforward NMR, IR, and mass spectrometric interpretation, making it a valuable teaching tool for demonstrating thione-thiol differentiation, thioether identification, and sulfur-specific spectroscopic signatures .

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